molecular formula C10H14ClN3O2 B8140621 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

2-(Piperazin-1-yl)isonicotinic acid hydrochloride

Cat. No.: B8140621
M. Wt: 243.69 g/mol
InChI Key: UCQIQRVKTQPGTI-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)isonicotinic acid hydrochloride is a chemical compound that features a piperazine ring attached to an isonicotinic acid moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride typically involves the reaction of isonicotinic acid with piperazine under controlled conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxyl group of isonicotinic acid and the amine group of piperazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)isonicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(Piperazin-1-yl)isonicotinic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)isonicotinic acid hydrochloride is unique due to its combination of the isonicotinic acid and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in drug development and medicinal chemistry.

Properties

IUPAC Name

2-piperazin-1-ylpyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIQRVKTQPGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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